ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate
描述
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate, also known as Suvorexant, is a drug that belongs to the class of orexin receptor antagonists. It was approved by the FDA in 2014 for the treatment of insomnia, a sleep disorder that affects millions of people worldwide. Suvorexant works by blocking the action of orexin, a neuropeptide that regulates wakefulness and arousal in the brain.
作用机制
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate works by selectively blocking the action of orexin receptors in the brain. Orexin is a neuropeptide that regulates wakefulness and arousal, and its dysregulation has been implicated in the pathophysiology of insomnia. By blocking orexin receptors, this compound reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA, a neurotransmitter that promotes sleep, and to decrease the levels of glutamate, a neurotransmitter that promotes wakefulness. In addition, this compound has been found to reduce the activity of the locus coeruleus, a brainstem nucleus that regulates arousal and vigilance.
实验室实验的优点和局限性
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate has several advantages for use in lab experiments. It is a highly selective and potent orexin receptor antagonist, with a well-defined mechanism of action. It is also well-tolerated and safe, with a low risk of toxicity and side effects. However, this compound has some limitations for use in lab experiments. It is a relatively new drug, and its long-term effects are not well-known. In addition, it is expensive and may not be readily available in some labs.
未来方向
There are several future directions for research on ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate. One area of interest is the use of this compound in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Another area of interest is the potential use of this compound in the treatment of psychiatric disorders, such as anxiety and depression, which are often comorbid with insomnia. Finally, there is a need for further research on the long-term safety and efficacy of this compound, particularly in vulnerable populations such as the elderly and those with comorbid medical conditions.
科学研究应用
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate has been extensively studied for its potential use in the treatment of insomnia. Several clinical trials have shown that this compound is effective in improving sleep latency, total sleep time, and wake after sleep onset. In addition, this compound has been found to be well-tolerated and safe, with a low risk of dependence and withdrawal symptoms.
属性
IUPAC Name |
ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPWTOBMNDDGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788535 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。